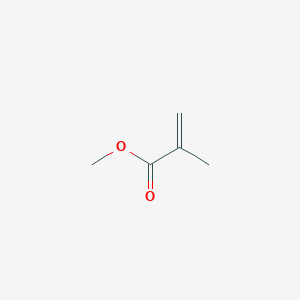

Methyl methacrylate

Cat. No. B049780

Key on ui cas rn:

80-62-6

M. Wt: 100.12 g/mol

InChI Key: VVQNEPGJFQJSBK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04464539

Procedure details

Next, when 100 cc of an aqueous solution containing 20.3 g (0.143 mole) of sodium hydrogenphosphate (Na2HPO4) was added, a white precipitate was formed. After stirring this at 80° C. for one hour, the white precipitate was thoroughly water-washed by the decantation method followed by separation by filtration and water-washing. The resulting white precipitate was dried at 120° C., calcined at 400° C. for 6 hours in a stream of air, and thereafter molded into granules of 10-16-mesh size. The LaPO4 catalyst (5 cc) thus obtained was packed in a Pyrex reaction tube of 12-mm inside diameter, which then was secured in an electric furnace held at 275° C. Next, while passing nitrogen from the top of the reaction tube through the catalyst layer at a gas space velocity of 480 liter/liter/hr, 14% ammonia water was passed through the catalyst layer at a liquid hourly space velocity of 0.5 liter/liter/hr for 30 minutes. The feed of the ammonia water was then stopped, and a feed liquid consisting of α-hydroxyisobutyramide, methanol and water in a mole ratio of 1:14:11.5 was fed at a liquid hourly space velocity of 0.26 liter/liter/hr. The gas leaving the catalyst layer was trapped in a dry ice trap coupled to the bottom of the reaction tube. When the products were quantitatively analyzed by gas chromatography, the molar yields of methyl methacrylate and methacrylic acid were 83.2% and 3.0%, respectively, based on the starting α-hydroxyisobutyramide.

[Compound]

Name

aqueous solution

Quantity

100 mL

Type

reactant

Reaction Step One

Name

sodium hydrogenphosphate

Quantity

20.3 g

Type

reactant

Reaction Step One

Name

Name

Identifiers

|

REACTION_CXSMILES

|

P([O-])([O-])(O)=O.[Na+].[Na+].[OH2:8].N.[N+]([O-])([O-])=O.[La+3].[N+]([O-])([O-])=O.[N+]([O-])([O-])=[O:20].O[C:24]([CH3:29])([CH3:28])[C:25](N)=[O:26].[CH3:30]O>O>[C:25]([O:8][CH3:30])(=[O:26])[C:24]([CH3:29])=[CH2:28].[C:25]([OH:20])(=[O:26])[C:24]([CH3:29])=[CH2:28] |f:0.1.2,3.4,5.6.7.8|

|

Inputs

Step One

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

sodium hydrogenphosphate

|

|

Quantity

|

20.3 g

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)(O)([O-])[O-].[Na+].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O.N

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])[O-].[La+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC(C(=O)N)(C)C

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring this at 80° C. for one hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a white precipitate was formed

|

WASH

|

Type

|

WASH

|

|

Details

|

washed by the decantation method

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

followed by separation by filtration and water-

|

WASH

|

Type

|

WASH

|

|

Details

|

washing

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting white precipitate was dried at 120° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

calcined at 400° C. for 6 hours in a stream of air

|

|

Duration

|

6 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The LaPO4 catalyst (5 cc) thus obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was packed in a Pyrex reaction tube of 12-mm inside diameter, which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

held at 275° C

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was passed through the catalyst layer at a liquid hourly space velocity of 0.5 liter/liter/hr for 30 minutes

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The gas leaving the catalyst layer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was trapped in a dry ice trap

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(=C)C)(=O)OC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(=C)C)(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04464539

Procedure details

Next, when 100 cc of an aqueous solution containing 20.3 g (0.143 mole) of sodium hydrogenphosphate (Na2HPO4) was added, a white precipitate was formed. After stirring this at 80° C. for one hour, the white precipitate was thoroughly water-washed by the decantation method followed by separation by filtration and water-washing. The resulting white precipitate was dried at 120° C., calcined at 400° C. for 6 hours in a stream of air, and thereafter molded into granules of 10-16-mesh size. The LaPO4 catalyst (5 cc) thus obtained was packed in a Pyrex reaction tube of 12-mm inside diameter, which then was secured in an electric furnace held at 275° C. Next, while passing nitrogen from the top of the reaction tube through the catalyst layer at a gas space velocity of 480 liter/liter/hr, 14% ammonia water was passed through the catalyst layer at a liquid hourly space velocity of 0.5 liter/liter/hr for 30 minutes. The feed of the ammonia water was then stopped, and a feed liquid consisting of α-hydroxyisobutyramide, methanol and water in a mole ratio of 1:14:11.5 was fed at a liquid hourly space velocity of 0.26 liter/liter/hr. The gas leaving the catalyst layer was trapped in a dry ice trap coupled to the bottom of the reaction tube. When the products were quantitatively analyzed by gas chromatography, the molar yields of methyl methacrylate and methacrylic acid were 83.2% and 3.0%, respectively, based on the starting α-hydroxyisobutyramide.

[Compound]

Name

aqueous solution

Quantity

100 mL

Type

reactant

Reaction Step One

Name

sodium hydrogenphosphate

Quantity

20.3 g

Type

reactant

Reaction Step One

Name

Name

Identifiers

|

REACTION_CXSMILES

|

P([O-])([O-])(O)=O.[Na+].[Na+].[OH2:8].N.[N+]([O-])([O-])=O.[La+3].[N+]([O-])([O-])=O.[N+]([O-])([O-])=[O:20].O[C:24]([CH3:29])([CH3:28])[C:25](N)=[O:26].[CH3:30]O>O>[C:25]([O:8][CH3:30])(=[O:26])[C:24]([CH3:29])=[CH2:28].[C:25]([OH:20])(=[O:26])[C:24]([CH3:29])=[CH2:28] |f:0.1.2,3.4,5.6.7.8|

|

Inputs

Step One

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

sodium hydrogenphosphate

|

|

Quantity

|

20.3 g

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)(O)([O-])[O-].[Na+].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O.N

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])[O-].[La+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC(C(=O)N)(C)C

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring this at 80° C. for one hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a white precipitate was formed

|

WASH

|

Type

|

WASH

|

|

Details

|

washed by the decantation method

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

followed by separation by filtration and water-

|

WASH

|

Type

|

WASH

|

|

Details

|

washing

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting white precipitate was dried at 120° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

calcined at 400° C. for 6 hours in a stream of air

|

|

Duration

|

6 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The LaPO4 catalyst (5 cc) thus obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was packed in a Pyrex reaction tube of 12-mm inside diameter, which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

held at 275° C

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was passed through the catalyst layer at a liquid hourly space velocity of 0.5 liter/liter/hr for 30 minutes

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The gas leaving the catalyst layer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was trapped in a dry ice trap

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(=C)C)(=O)OC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(=C)C)(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04464539

Procedure details

Next, when 100 cc of an aqueous solution containing 20.3 g (0.143 mole) of sodium hydrogenphosphate (Na2HPO4) was added, a white precipitate was formed. After stirring this at 80° C. for one hour, the white precipitate was thoroughly water-washed by the decantation method followed by separation by filtration and water-washing. The resulting white precipitate was dried at 120° C., calcined at 400° C. for 6 hours in a stream of air, and thereafter molded into granules of 10-16-mesh size. The LaPO4 catalyst (5 cc) thus obtained was packed in a Pyrex reaction tube of 12-mm inside diameter, which then was secured in an electric furnace held at 275° C. Next, while passing nitrogen from the top of the reaction tube through the catalyst layer at a gas space velocity of 480 liter/liter/hr, 14% ammonia water was passed through the catalyst layer at a liquid hourly space velocity of 0.5 liter/liter/hr for 30 minutes. The feed of the ammonia water was then stopped, and a feed liquid consisting of α-hydroxyisobutyramide, methanol and water in a mole ratio of 1:14:11.5 was fed at a liquid hourly space velocity of 0.26 liter/liter/hr. The gas leaving the catalyst layer was trapped in a dry ice trap coupled to the bottom of the reaction tube. When the products were quantitatively analyzed by gas chromatography, the molar yields of methyl methacrylate and methacrylic acid were 83.2% and 3.0%, respectively, based on the starting α-hydroxyisobutyramide.

[Compound]

Name

aqueous solution

Quantity

100 mL

Type

reactant

Reaction Step One

Name

sodium hydrogenphosphate

Quantity

20.3 g

Type

reactant

Reaction Step One

Name

Name

Identifiers

|

REACTION_CXSMILES

|

P([O-])([O-])(O)=O.[Na+].[Na+].[OH2:8].N.[N+]([O-])([O-])=O.[La+3].[N+]([O-])([O-])=O.[N+]([O-])([O-])=[O:20].O[C:24]([CH3:29])([CH3:28])[C:25](N)=[O:26].[CH3:30]O>O>[C:25]([O:8][CH3:30])(=[O:26])[C:24]([CH3:29])=[CH2:28].[C:25]([OH:20])(=[O:26])[C:24]([CH3:29])=[CH2:28] |f:0.1.2,3.4,5.6.7.8|

|

Inputs

Step One

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

sodium hydrogenphosphate

|

|

Quantity

|

20.3 g

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)(O)([O-])[O-].[Na+].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O.N

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])[O-].[La+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC(C(=O)N)(C)C

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring this at 80° C. for one hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a white precipitate was formed

|

WASH

|

Type

|

WASH

|

|

Details

|

washed by the decantation method

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

followed by separation by filtration and water-

|

WASH

|

Type

|

WASH

|

|

Details

|

washing

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting white precipitate was dried at 120° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

calcined at 400° C. for 6 hours in a stream of air

|

|

Duration

|

6 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The LaPO4 catalyst (5 cc) thus obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was packed in a Pyrex reaction tube of 12-mm inside diameter, which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

held at 275° C

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was passed through the catalyst layer at a liquid hourly space velocity of 0.5 liter/liter/hr for 30 minutes

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The gas leaving the catalyst layer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was trapped in a dry ice trap

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(=C)C)(=O)OC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(=C)C)(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |